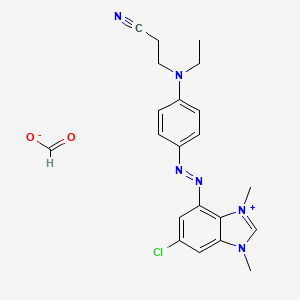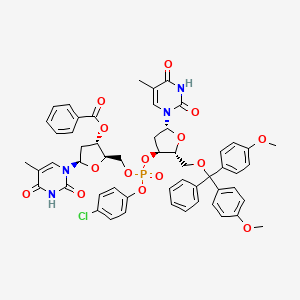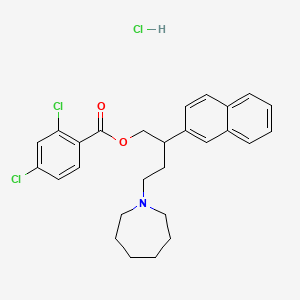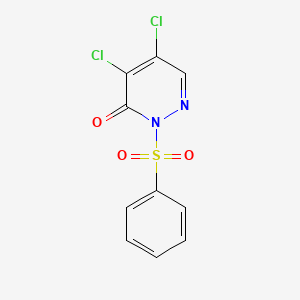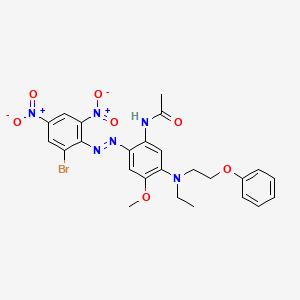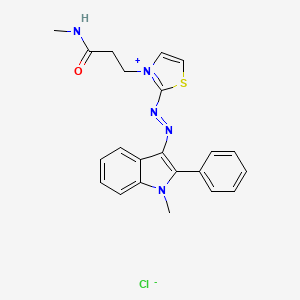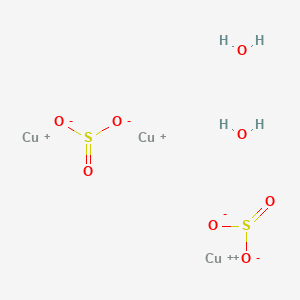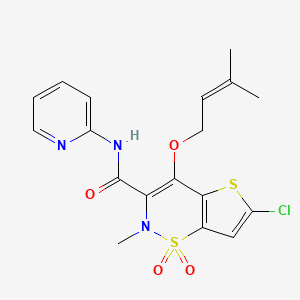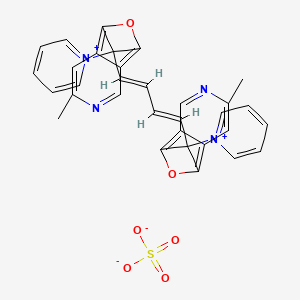
1,1'-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is a complex organic compound with a unique structure that includes benzoxazole and pyridinium moieties linked by a butadiene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate typically involves multi-step organic reactions. One common method includes the reaction of 1,3-butadiene with 5-methyl-2,6-benzoxazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyridinium salts to yield the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium dichloride: Similar structure but with chloride ions instead of sulphate.
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium dichloride: Another similar compound with slight variations in the substituents.
Uniqueness
1,1’-(1,3-Butadiene-1,4-diylbis((5-methyl-2,6-benzoxazolediyl)methylene))dipyridinium sulphate is unique due to its specific combination of benzoxazole and pyridinium moieties linked by a butadiene bridge. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
93982-37-7 |
|---|---|
Molekularformel |
C32H24N4O6S |
Molekulargewicht |
592.6 g/mol |
IUPAC-Name |
5-methyl-10-[(1E,3E)-4-(5-methyl-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraen-10-yl)buta-1,3-dienyl]-10-pyridin-1-ium-1-yl-9-oxa-4-azatricyclo[6.1.1.02,7]deca-1,3,5,7-tetraene;sulfate |
InChI |
InChI=1S/C32H24N4O2.H2O4S/c1-21-17-23-25(19-33-21)29-31(27(23)37-29,35-13-7-3-8-14-35)11-5-6-12-32(36-15-9-4-10-16-36)28-24-18-22(2)34-20-26(24)30(32)38-28;1-5(2,3)4/h3-20H,1-2H3;(H2,1,2,3,4)/q+2;/p-2/b11-5+,12-6+; |
InChI-Schlüssel |
BXLDNNURRAMKDY-JPAPVDFESA-L |
Isomerische SMILES |
CC1=CC2=C3OC(=C2C=N1)C3([N+]4=CC=CC=C4)/C=C/C=C/C5(C6=C7C(=C5O6)C=C(N=C7)C)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
CC1=CC2=C3C(C(=C2C=N1)O3)(C=CC=CC4(C5=C6C=C(N=CC6=C4O5)C)[N+]7=CC=CC=C7)[N+]8=CC=CC=C8.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


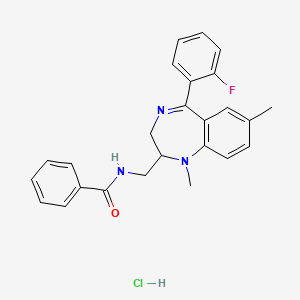
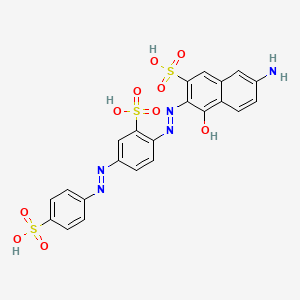
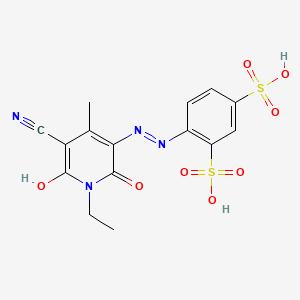
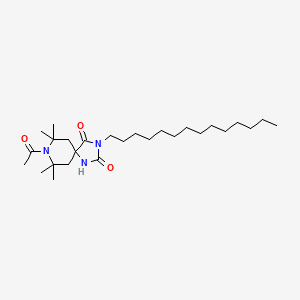
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
